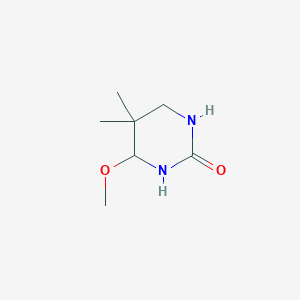
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O2. It is a derivative of pyrimidinone, characterized by the presence of a tetrahydro ring, a methoxy group at the fourth position, and two methyl groups at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2,2-dimethyl-1,3-dioxane with urea in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinones .
Applications De Recherche Scientifique
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Similar in structure but lacks the methoxy group.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have a similar tetrahydro ring structure but differ in their substituents and biological activities
Uniqueness
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
17496-94-5 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-7(2)4-8-6(10)9-5(7)11-3/h5H,4H2,1-3H3,(H2,8,9,10) |
Clé InChI |
JCAFJPDEUMZITK-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1OC)C |
SMILES canonique |
CC1(CNC(=O)NC1OC)C |
| 17496-94-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


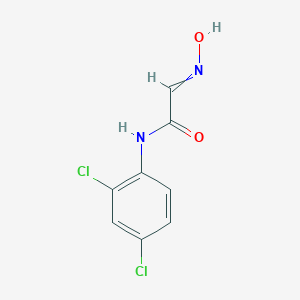
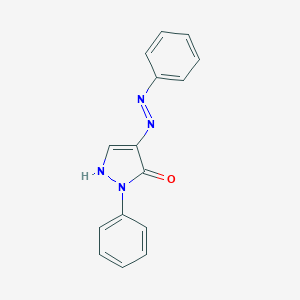
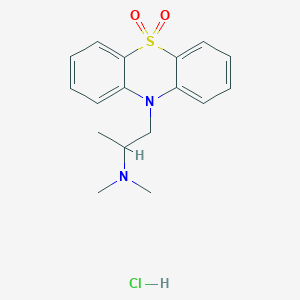
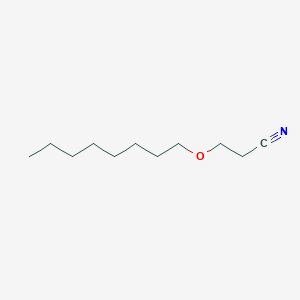


![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B100277.png)

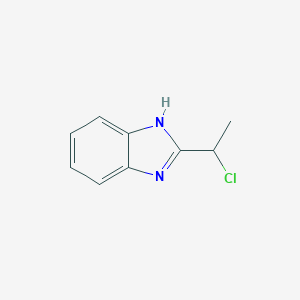
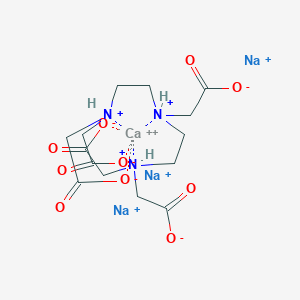
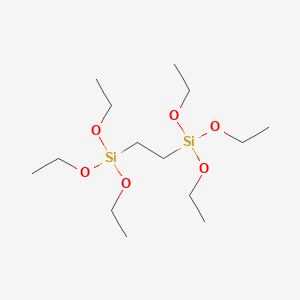
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
